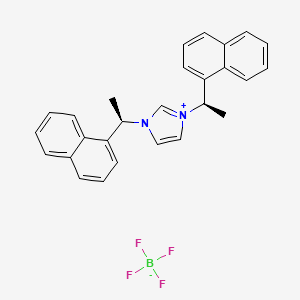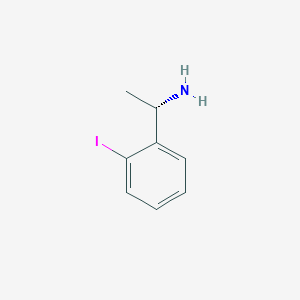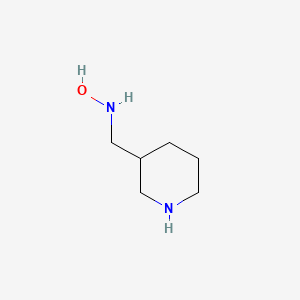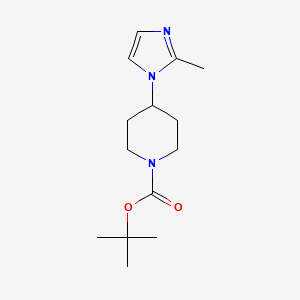
Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by alkylation and acylation reactions. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound features a benzimidazole ring instead of a methyl-imidazole ring.
Tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has an ethoxyethyl group attached to the benzimidazole ring.
Uniqueness
Tert-butyl 4-(2-methyl-1h-imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the 2-methyl-1H-imidazole ring, which can impart different chemical and biological properties compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C14H23N3O2 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-methylimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-11-15-7-10-17(11)12-5-8-16(9-6-12)13(18)19-14(2,3)4/h7,10,12H,5-6,8-9H2,1-4H3 |
Clave InChI |
NEOQTVNUGMIGRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


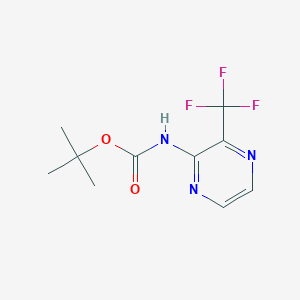
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
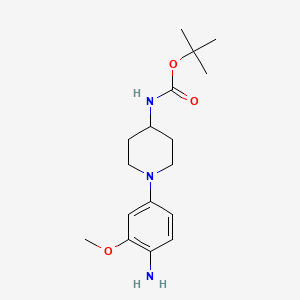
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)


![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
